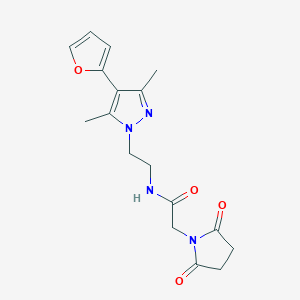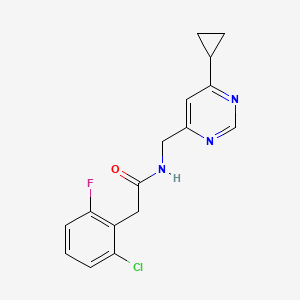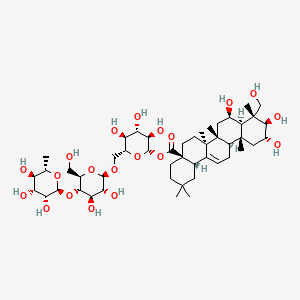
2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered carbon ring) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the bromo-fluoro phenyl group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms on the phenyl ring might make it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is synthesized through multi-step reactions involving bromo-fluorophenyl and acetonitrile derivatives, leading to the formation of pyrazinyl acetonitrile structures. These structures are characterized using advanced spectroscopic techniques to confirm their composition and properties. The unique molecular structure of this compound makes it an ideal candidate for further functionalization and incorporation into complex molecules (Mlostoń, G., Kowalski, M., Obijalska, E., & Heimgartner, H., 2017; Fagnoni, M., Mella, A., & Albini, A., 1999).
Applications in Antimicrobial and Anticancer Research
One of the primary research applications of this compound is in the development of new antimicrobial and anticancer agents. Through various chemical modifications, researchers have synthesized derivatives that exhibit significant biological activities. These activities include antimicrobial properties against a range of bacterial and fungal pathogens, as well as anticancer effects demonstrated in preclinical models. The synthesis of these derivatives involves the introduction of various functional groups that enhance the compound's biological activity (Elewa, S. I., Abdelhamid, A., Hamed, A., & Mansour, E., 2021).
Heterocyclic Chemistry and Drug Design
The compound's ability to undergo cycloaddition reactions and other transformations makes it a valuable building block in heterocyclic chemistry. These reactions lead to the formation of novel heterocyclic compounds that are of interest in drug discovery and development. The synthesized heterocycles can be optimized for improved pharmacological profiles, making them potential candidates for drug development efforts. The versatility of this compound in synthesizing a wide range of heterocyclic structures underscores its importance in medicinal chemistry and drug design processes.
Photophysical Studies and Material Science
In material science, the compound's derivatives have been explored for their photophysical properties, contributing to the development of new materials with specific optical characteristics. These materials find applications in electronics, photonics, and as sensors, where their unique properties can be harnessed for specific technological applications. The ability to tailor the photophysical properties of these derivatives through chemical modification makes this compound a valuable tool in the synthesis of novel materials (Deniz, E., Tomasulo, M., Cusido, J., Yildiz, I., Petriella, M., Bossi, M., Sortino, S., & Raymo, F., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromo-2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O2/c13-8-1-2-10(9(14)7-8)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSLXEMYIZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)

![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)
![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)
![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)


![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)